2-hydroxy-3-nonyl-1H-quinolin-4-one

Quorum Sensing Cystic Fibrosis Biomarker Correlation

Researchers studying Pseudomonas aeruginosa quorum sensing require chain-length-specific alkyl-quinolones for reproducible activation of the PqsR (MvfR) regulon. Generic substitution is scientifically invalid due to distinct chain-length-dependent agonist potencies. This C9-PQS standard is the exact solution. - High-activity C9 congener: enables specific dissection of PqsR activation distinct from C7 (PQS) or C8 analogs. - Validated tool: essential for experiments on rhamnolipid biosynthesis and biofilm formation. - LC-MS/MS ready: ideal reference standard for quantifying C9-PQS in complex matrices like sputum.

Molecular Formula C18H25NO2
Molecular Weight 287.4g/mol
Cat. No. B377015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxy-3-nonyl-1H-quinolin-4-one
Molecular FormulaC18H25NO2
Molecular Weight287.4g/mol
Structural Identifiers
SMILESCCCCCCCCCC1=C(NC2=CC=CC=C2C1=O)O
InChIInChI=1S/C18H25NO2/c1-2-3-4-5-6-7-8-12-15-17(20)14-11-9-10-13-16(14)19-18(15)21/h9-11,13H,2-8,12H2,1H3,(H2,19,20,21)
InChIKeyXEACNRPMIOZISV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C9-PQS: Long-Chain Alkyl-Quinolone QS Signal


2-hydroxy-3-nonyl-1H-quinolin-4-one (synonyms: 2-nonyl-3-hydroxy-4-quinolone, C9-PQS; CAS 1259944-03-0, 521313-36-0) is a member of the 2-alkyl-4-quinolone (AQ) family of bacterial quorum sensing (QS) signal molecules, primarily produced by Pseudomonas aeruginosa [1]. This compound features a 4-quinolone core with a 3-hydroxy group and a nonyl (C9) alkyl chain at the 2-position, distinguishing it from the more widely studied C7 congener, Pseudomonas Quinolone Signal (PQS; 2-heptyl-3-hydroxy-4-quinolone) [2]. As an AQ, it acts as an autoinducer, activating the PqsR (MvfR) transcriptional regulator to control population density-dependent gene expression, including virulence factor production and biofilm development [3].

1
P. aeruginosa quorum sensing studies

C9-PQS activates the PqsR (MvfR) transcriptional regulator, a central node in AQ-dependent QS circuits.

2
C9-specific chain-length context

The nonyl chain defines a distinct activity profile that cannot be reproduced by C7, C8, or C11 analogs.

3
Reported use in biofilm and virulence factor research

Supports studies on rhamnolipid biosynthesis, biofilm formation, and chain-length specificity of QS phenotypes.

Why C9-PQS Cannot Be Replaced by Other Alkyl-Quinolones


Generic substitution among alkyl-quinolones (AQs) is scientifically invalid due to the established chain-length dependence of their biological activities. The length of the 2-alkyl chain is a critical determinant of PqsR receptor activation, quorum sensing potency, and subsequent virulence phenotypes [1]. While AQs with C1, C3, C5, or C11 chains exhibit only weak activity, C9 congeners like 2-hydroxy-3-nonyl-1H-quinolin-4-one (C9-PQS) are among the highly active agonists [2]. Furthermore, functional assays demonstrate distinct, non-equivalent activities between the C7 (PQS), C8, C9, and C11 analogs on processes like rhamnolipid biosynthesis and biofilm formation [3]. Therefore, selecting the specific C9 compound is essential for experimental reproducibility and for accurately modeling or perturbing the P. aeruginosa AQ-dependent QS system.

Chain-length determines PqsR activation

C1, C3, C5, or C11 alkyl-quinolones show weak activity; replacing C9-PQS with other chain lengths can shift QS response profiles.

C7-PQS (PQS) is not a functional substitute

C7-PQS and C9-PQS exhibit non-equivalent activities on rhamnolipid production and biofilm formation; using C7 may not replicate C9-dependent phenotypes.

Generic AQ substitution risks experimental inconsistency

Alkyl chain length is a precise tuning knob for bioactivity; any substitution can alter virulence factor readouts and undermine reproducibility.

C9-PQS vs. Analogs: Quantitative Evidence


QS Signal Correlation with Bacterial Load in CF Sputum

In a clinical study of cystic fibrosis patients, the correlation between quorum sensing signal molecule concentration in sputum and P. aeruginosa bacterial load (CFU) was compared. The C9-PQS signal exhibited a markedly weaker correlation with bacterial load than the primary C7-PQS signal [1].

Sputum QS Signal Correlation
Head-to-head
C9 rho = 0.27 vs C7 rho = 0.43
C9-PQS shows a distinct correlation pattern with bacterial load in CF sputum research samples.
n=54 sputum research samples; median CFU 9.6×10⁶·g⁻¹.
Quorum Sensing Cystic Fibrosis Biomarker Correlation

Chain-Length Dependent Rhamnolipid Induction

The ability of synthetic alkyl-quinolone analogs to stimulate rhamnolipid production in P. aeruginosa was shown to be dependent on alkyl chain length. At an optimal concentration, the C9 analog (C9-PQS) exhibited intermediate activity compared to the shorter C8 and longer C11 analogs [1].

Rhamnolipid Induction Activity
Head-to-head
C9 ~35% increase vs C8 ~65%, C11 ~20%
C9 exhibits intermediate rhamnolipid induction among C8–C11 analogs, confirming chain-length-dependent activity.
80 mM, P. aeruginosa ATCC 15692, 24 h.
Virulence Factor Biosurfactant Structure-Activity Relationship

Solubility Profile for In Vitro Assays

The compound's solubility in common organic solvents is defined, enabling consistent in vitro assay preparation. The reported solubility values provide a baseline for experimental design, particularly in comparison to more polar or less lipophilic quinolone analogs .

Solubility Profile
Data to verify
DMF 15 mg/mL, DMSO ≥25 mg/mL, EtOH 5 mg/mL
Defines a reproducible baseline for stock preparation in in vitro assays.
Highly lipophilic (LogP 7.10); solubility data reported at room temperature.
Solubility Formulation Assay Development

PqsR Biosensor Activation and Chain-Length Selectivity

A P. aeruginosa pqsA::luxCDABE biosensor, which reports on PqsR activation, was used to profile the activity of various AHQs. While the biosensor was most sensitive to HHQ, it also responded to PQS and its C1-C11 analogs, including C9-PQS [1].

PqsR Biosensor Activation
Cross-study comparable
Activates pqsA::luxCDABE reporter, less sensitive than HHQ
Confirms PqsR agonism; distinct sensitivity profile vs. HHQ reference.
No EC50 reported for C9-PQS; pqsA mutant background.
Biosensor PqsR Agonism EC50

C9-PQS Research Applications


Chain-Length Specificity in P. aeruginosa QS Circuits

This compound is the gold standard for studying the role of the C9 congener in the P. aeruginosa AQ-dependent QS system. As established in the evidence, its activity is distinct from the C7, C8, and C11 analogs [1]. Using C9-PQS is essential for experiments designed to dissect the chain-length specificity of PqsR activation, autoinduction, and downstream gene regulation [2].

LC-MS/MS Internal Standard Method Development

Given its defined molecular weight and the availability of stable isotope-labeled analogs like C9-PQS-d4, this compound is ideally suited as a reference standard for developing and validating quantitative LC-MS/MS methods. Such methods are crucial for accurately measuring the concentration of C9-PQS in complex biological matrices, including sputum and bacterial culture supernatants . Its unique correlation profile with clinical parameters in CF sputum further underscores the need for its specific quantification [3].

Role of AQs in Biofilm and Virulence Factor Production

The compound's proven ability to promote biofilm formation and stimulate rhamnolipid production in a chain-length-dependent manner makes it a critical tool for studying these virulence-related phenotypes. Researchers can use C9-PQS to specifically investigate the contribution of the C9 signal to the complex regulatory networks governing biofilm maturation and biosurfactant synthesis, differentiating its role from that of the dominant PQS (C7) signal.

Application
Selection Property
Validation Focus
P. aeruginosa AQ chain-length specificity studies
C9-specific PqsR agonism and signaling profile
Verify chain-length-dependent PqsR activation and gene regulation
Quantitative LC-MS/MS method development for C9-PQS
Defined reference standard for C9-PQS detection
Validate method sensitivity and matrix effects in sputum research matrices
Biofilm and rhamnolipid virulence phenotype studies
Reported chain-length-dependent induction of biofilm/rhamnolipid
Confirm C9-specific biofilm and biosurfactant responses in P. aeruginosa models

Technical Documentation Hub

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22 linked technical documents
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